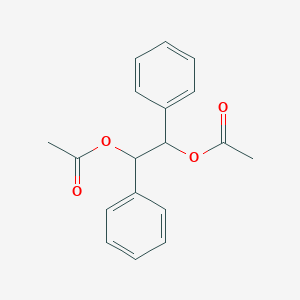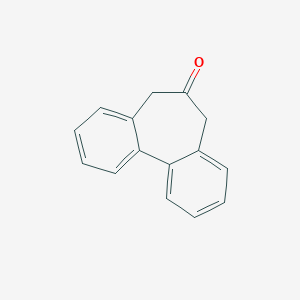![molecular formula C27H20N2 B184434 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile CAS No. 6211-62-7](/img/structure/B184434.png)
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile, also known as DPI, is a synthetic compound that has been widely used in scientific research for the past few decades. This compound belongs to the class of indole derivatives and has been found to possess various biological and pharmacological properties.
Wirkmechanismus
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile exerts its inhibitory effect on PKC by binding to the regulatory domain of the enzyme, thereby preventing its activation. This leads to a decrease in downstream signaling events, such as gene expression, cell proliferation, and apoptosis. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has also been found to inhibit other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by inhibiting PKC and activating caspases. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has also been shown to inhibit angiogenesis, the process of new blood vessel formation, by inhibiting PKC and vascular endothelial growth factor (VEGF) signaling. In addition, 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been found to have anti-inflammatory effects by inhibiting NF-κB signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile is its potency and specificity towards PKC inhibition. This makes it a valuable tool for studying the role of PKC in disease pathogenesis. However, 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile also has some limitations, such as its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile in scientific research. One potential application is in the development of novel cancer therapies that target PKC. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile could also be used in the study of other diseases, such as diabetes and cardiovascular diseases, where PKC has been implicated. Furthermore, the development of more potent and selective PKC inhibitors based on 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile could lead to the discovery of new drug candidates for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile involves the reaction of 2,3-diphenylindole with acrylonitrile in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile as the final product. This method has been optimized over the years to yield high purity and yield of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile.
Wissenschaftliche Forschungsanwendungen
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been extensively used in scientific research as a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cellular signaling pathways and has been implicated in various diseases, such as cancer, diabetes, and cardiovascular diseases. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.
Eigenschaften
CAS-Nummer |
6211-62-7 |
|---|---|
Molekularformel |
C27H20N2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
3-(2,3-diphenylbenzo[g]indol-1-yl)propanenitrile |
InChI |
InChI=1S/C27H20N2/c28-18-9-19-29-26(22-13-5-2-6-14-22)25(21-11-3-1-4-12-21)24-17-16-20-10-7-8-15-23(20)27(24)29/h1-8,10-17H,9,19H2 |
InChI-Schlüssel |
DMUBDVVCPYUCHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=CC4=CC=CC=C43)CCC#N)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=CC4=CC=CC=C43)CCC#N)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




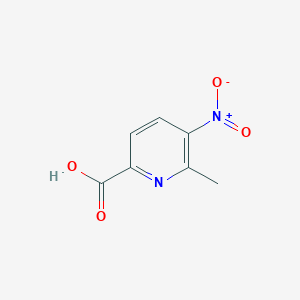
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
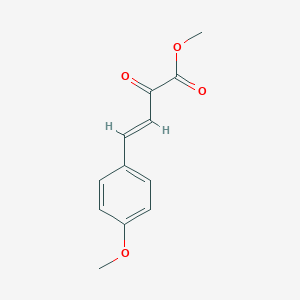
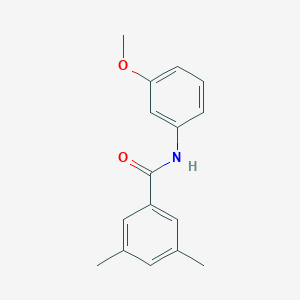
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
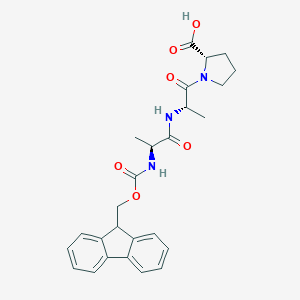
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
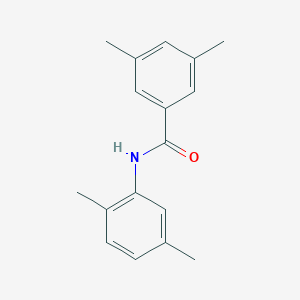
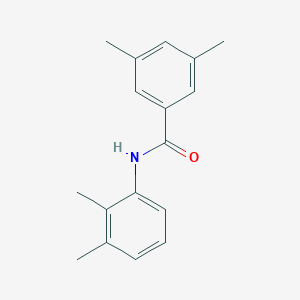
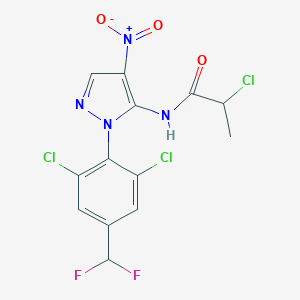
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
